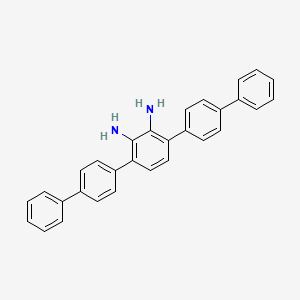
3,6-Bis(4-phenylphenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-phenylphenyl)benzene-1,2-diamine: is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenylamine with benzene-1,2-diamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in molecular biology and biochemistry.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Benzene-1,2-diamine: A simpler diamine with similar reactivity but fewer aromatic rings.
4-Phenylphenylamine: Another aromatic amine with fewer functional groups.
Propriétés
Numéro CAS |
868770-61-0 |
|---|---|
Formule moléculaire |
C30H24N2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
3,6-bis(4-phenylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C30H24N2/c31-29-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-20-28(30(29)32)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H,31-32H2 |
Clé InChI |
DNYNOKPFBBJGMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


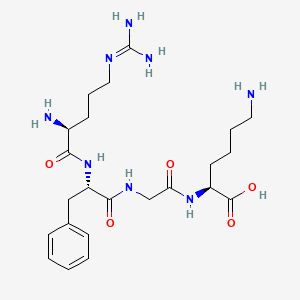
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
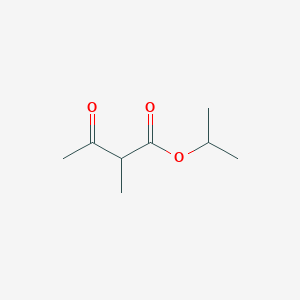
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
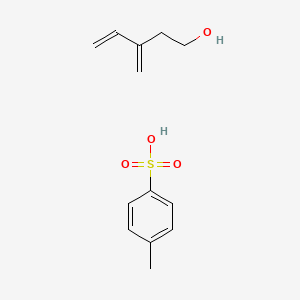
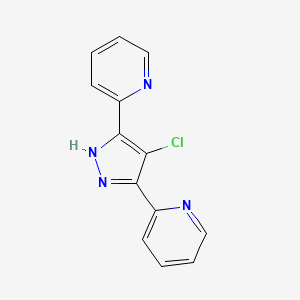

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)

